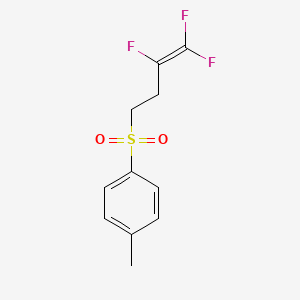

1-methyl-4-(3,4,4-trifluorobut-3-ene-1-sulfonyl)benzene

Description

Properties

IUPAC Name |

1-methyl-4-(3,4,4-trifluorobut-3-enylsulfonyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2S/c1-8-2-4-9(5-3-8)17(15,16)7-6-10(12)11(13)14/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJWNOZIEOUNKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=C(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(3,4,4-trifluorobut-3-ene-1-sulfonyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzenesulfonyl chloride and 3,4,4-trifluorobut-3-ene-1-ol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the sulfonyl group.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(3,4,4-trifluorobut-3-ene-1-sulfonyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the trifluorobutene group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1-methyl-4-(3,4,4-trifluorobut-3-ene-1-sulfonyl)benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-methyl-4-(3,4,4-trifluorobut-3-ene-1-sulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluorobutene group can participate in various chemical interactions, while the sulfonyl group can form strong bonds with target molecules. These interactions can modulate the activity of biological pathways and lead to specific effects.

Comparison with Similar Compounds

1-Chloro-4-(Phenylsulfonyl)benzene (Sulphenone)

- Structure : Features a benzene ring with a chlorine atom at the 1-position and a phenylsulfonyl group at the 4-position.

- Key Differences: The target compound replaces chlorine with a methyl group and introduces a trifluorinated alkene chain in the sulfonyl substituent. Applications: Sulphenone is documented as a pesticide, whereas the trifluorinated alkene in the target compound may enhance environmental persistence or bioactivity .

- Reactivity: The trifluoroalkene in the target compound likely increases resistance to hydrolysis compared to Sulphenone’s chlorinated structure.

1-Methyl-4-(2,2,3,3-Tetrafluorocyclobutyl)benzene

- Structure : A benzene ring with a methyl group at the 1-position and a tetrafluorocyclobutyl group at the 4-position.

- Key Differences :

(E)-1-(4-Chloro-1,1,1-Trifluoro-4-Phenylbut-2-en-2-yl)-4-(Trifluoromethyl)benzene

- Structure : Contains a trifluoromethylbenzene core with a chloro-trifluorophenyl-substituted alkene chain.

- Key Differences :

- Electronic Effects : The sulfonyl group in the target compound could enhance electrophilicity at the benzene ring compared to the electron-withdrawing trifluoromethyl group in this analogue.

Comparative Data Table

| Compound Name | Key Substituents | Applications | Stability Features |

|---|---|---|---|

| 1-Methyl-4-(3,4,4-trifluorobut-3-ene-1-sulfonyl)benzene | Methyl, trifluorobutene-sulfonyl | Research chemical (inferred) | High thermal stability (fluorine) |

| 1-Chloro-4-(phenylsulfonyl)benzene (Sulphenone) | Chlorine, phenylsulfonyl | Pesticide | Moderate hydrolytic stability |

| 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene | Methyl, tetrafluorocyclobutyl | Life science product | Steric hindrance, low polarity |

| (E)-1-(4-Chloro-1,1,1-trifluoro-4-phenylbut-2-en-2-yl)-4-(trifluoromethyl)benzene | Chloro-trifluorophenyl, trifluoromethyl | Synthetic intermediate | High electron-withdrawing effects |

Research Findings and Implications

- Fluorine Impact: The trifluorinated alkene in the target compound likely improves metabolic stability and membrane permeability compared to non-fluorinated analogues, aligning with trends in agrochemical design .

- Sulfonyl vs.

- Synthetic Challenges : Introducing both sulfonyl and trifluorinated alkene groups requires precise control to avoid side reactions, as seen in analogous syntheses .

Q & A

Q. What are the recommended synthetic routes for 1-methyl-4-(3,4,4-trifluorobut-3-ene-1-sulfonyl)benzene, and how can reaction conditions be optimized?

Answer: The synthesis of sulfonyl-substituted benzene derivatives typically involves sulfonation or sulfonyl chloride coupling. For example, sulfones like 1-methyl-4-(methylsulfonyl)benzene are synthesized via oxidation of sulfides (e.g., using mCPBA) or nucleophilic substitution . For the trifluorobutene moiety, fluorination strategies such as radical trifluoromethylation or halogen exchange (Halex reaction) may be employed, as seen in analogous trifluoromethylbenzene systems . Optimization should focus on controlling regioselectivity (e.g., avoiding over-oxidation) and using catalysts like Pd for cross-coupling steps. Solvent polarity and temperature are critical for stabilizing reactive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the sulfonyl and trifluorobutene groups in this compound?

Answer:

- NMR : <sup>19</sup>F NMR is essential for identifying trifluorobutene environments (δ ~ -60 to -70 ppm for CF3 groups) . <sup>1</sup>H NMR can resolve sulfonyl-induced deshielding in aromatic protons (δ 7.5–8.5 ppm) .

- IR : Strong S=O stretching vibrations near 1300–1150 cm<sup>−1</sup> confirm sulfonyl groups .

- Mass Spectrometry : High-resolution MS (e.g., DART or EI) identifies molecular ions and fragmentation patterns, as demonstrated for sulfonylbenzenes .

Q. What safety protocols are recommended for handling sulfonyl and fluorinated compounds?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential respiratory (H335) and skin irritation (H315) risks .

- Storage : Store under inert atmosphere (N2 or Ar) to prevent sulfonyl group hydrolysis .

- Waste Disposal : Fluorinated compounds require specialized disposal to avoid environmental persistence .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic effects of the sulfonyl and trifluorobutene substituents on aromatic reactivity?

Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to quantify electron-withdrawing effects of the sulfonyl group, which deactivates the benzene ring toward electrophilic substitution. The trifluorobutene group’s inductive (-I) effect further polarizes the system. Studies on similar compounds (e.g., trifluoromethylbenzenes) show that substituent orientation (para vs. meta) significantly impacts charge distribution . Software like Gaussian or ORCA can model these effects using B3LYP/6-31G* basis sets .

Q. How can contradictory spectral data (e.g., unexpected <sup>19</sup>F NMR shifts) be resolved in fluorinated sulfonylbenzenes?

Answer: Contradictions often arise from dynamic effects (e.g., rotational barriers in sulfonyl groups) or solvent interactions. Strategies include:

Q. What mechanistic insights explain the stability of the trifluorobutene moiety under acidic or basic conditions?

Answer: The electron-withdrawing nature of fluorine atoms stabilizes the double bond via resonance and inductive effects, reducing susceptibility to hydrolysis. Studies on 2-(trifluoromethyl)styrene show that the CF3 group lowers the LUMO energy, making the compound less reactive toward nucleophiles . However, strong bases (e.g., NaOH) may induce elimination reactions, requiring pH-controlled conditions .

Q. How can reaction selectivity be improved in derivatizing the sulfonyl group without affecting the trifluorobutene unit?

Answer:

- Protecting Groups : Temporarily block the sulfonyl group (e.g., using silyl ethers) during fluorinated moiety modifications .

- Selective Catalysts : Pd-mediated cross-couplings target sulfonyl groups while leaving fluorinated regions intact .

- Kinetic Control : Use low temperatures to favor sulfonyl reactivity over fluorinated sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.